molecular formula C2Cl3F3Zn B8568985 CF3CCl2ZnCl

CF3CCl2ZnCl

Cat. No.: B8568985
M. Wt: 252.8 g/mol
InChI Key: CUAPEEWBVBMGEI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CF3CCl2ZnCl is a highly specialized organozinc reagent valued in synthetic organic chemistry for its role in facilitating the introduction of the trichloro-1,1,1-trifluoroethane moiety into complex molecular architectures. Its primary research value lies in nucleophilic addition and cross-coupling reactions, where it acts as a source of the CF3CCl2- anion equivalent. This allows researchers to construct carbon-carbon bonds at the site of an electrophile, such as an acid chloride, aldehyde, or ketone. The presence of both chlorine and fluorine atoms in the group it transfers makes this compound particularly useful in the development of molecules with tailored electronic properties, enhanced metabolic stability, and altered lipophilicity. These characteristics are critical in several research fields, including the development of novel active pharmaceutical ingredients (APIs), the synthesis of advanced materials with specific surface properties, and the creation of unique agrochemicals. The mechanism of action typically involves the transfer of the perhaloalkyl group from zinc to an electrophilic carbon center. The reactivity of the zinc-carbon bond in this compound can be modulated by the reaction conditions, such as temperature and solvent, providing synthetic chemists with a tool for selective bond formation. As a handling note, this reagent is typically moisture-sensitive and requires an inert atmosphere, such as a nitrogen or argon glovebox, for storage and manipulation to maintain its stability and reactivity. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human or veterinary use.

Properties

Molecular Formula

C2Cl3F3Zn

Molecular Weight

252.8 g/mol

IUPAC Name

chlorozinc(1+);2,2-dichloro-1,1,1-trifluoroethane

InChI

InChI=1S/C2Cl2F3.ClH.Zn/c3-1(4)2(5,6)7;;/h;1H;/q-1;;+2/p-1

InChI Key

CUAPEEWBVBMGEI-UHFFFAOYSA-M

Canonical SMILES

[C-](C(F)(F)F)(Cl)Cl.Cl[Zn+]

Origin of Product

United States

Preparation Methods

Alternative Pathways and Historical Context

Prior to the zinc-mediated method, CF₃CCl₂ZnCl was synthesized using organomercury reagents. For example, CF₃CCl₃ could react with mercury-zinc amalgams at elevated temperatures (80–100°C) over 48–72 hours. However, this approach has fallen out of favor due to:

  • Toxicity: Mercury poses significant environmental and health risks.

  • Practical Limitations: Extended reaction times and poor scalability.

Modern syntheses exclusively prioritize the zinc-based route for its operational simplicity and alignment with green chemistry principles.

Mechanistic Insights

The formation of CF₃CCl₂ZnCl proceeds through a radical intermediate (Figure 1). Zinc donates an electron to CF₃CCl₃, cleaving the C–Cl bond and generating a trifluoromethylchlorine radical. Subsequent recombination with zinc chloride yields the organozinc species:

CF₃CCl₃+ZnCF₃CCl₂+ZnCl+\text{CF₃CCl₃} + \text{Zn} \rightarrow \text{CF₃CCl₂}^- + \text{ZnCl}^+
CF₃CCl₂+ZnCl+CF₃CCl₂ZnCl\text{CF₃CCl₂}^- + \text{ZnCl}^+ \rightarrow \text{CF₃CCl₂ZnCl}

This mechanism is supported by electron paramagnetic resonance (EPR) studies, which detect transient radical species during the reaction.

Optimization and Challenges

Solvent Effects

The choice of solvent critically influences reaction efficiency:

SolventDielectric ConstantReaction RateSelectivity
DMF36.7HighModerate
THF7.5ModerateHigh
DMSO46.7LowLow

THF is preferred for high-purity applications, while DMF accelerates kinetics at the expense of byproduct formation.

Zinc Particle Size

Nanoscale zinc powder (50–100 nm) reduces reaction time by 30% compared to micron-sized particles due to increased surface area. However, finer powders necessitate stringent moisture exclusion to prevent hydrolysis.

Industrial Applications

CF₃CCl₂ZnCl is a cornerstone reagent for synthesizing trifluoromethylated alkenes and heterocycles. For instance, Fujita et al. demonstrated its use in preparing cyclopropane derivatives via nucleophilic addition to aldehydes, followed by acetylation and β-elimination:

RCHO+CF₃CCl₂ZnClRCH(OAc)CCl₂CF₃ZnRCH=CClCF₃\text{RCHO} + \text{CF₃CCl₂ZnCl} \rightarrow \text{RCH(OAc)CCl₂CF₃} \xrightarrow{\text{Zn}} \text{RCH=CClCF₃}

This sequence highlights the reagent’s role in constructing stereochemically complex architectures.

Comparative Analysis with Related Reagents

CF₃CCl₂ZnCl exhibits distinct advantages over analogous organometallics:

ReagentStabilityReactivitySelectivity
CF₃CBr₂ZnBrLowHighPoor
CF₃CH₂ZnClModerateModerateHigh
CF₃CCl₂ZnClHighHighHigh

Its balanced profile makes it indispensable for reactions requiring both stability and electrophilic specificity .

Chemical Reactions Analysis

Nucleophilic Additions

CF₃CCl₂ZnCl acts as a CF₃CCl₂⁻ equivalent , reacting with electrophiles such as aldehydes and ketones:

  • Aldehyde/Ketone Addition :

    RCHO + CF₃CCl₂ZnCl → RCH(OH)CF₃CCl₂ → RCF₂CCl=CH₂ (via elimination)\text{RCHO + CF₃CCl₂ZnCl → RCH(OH)CF₃CCl₂ → RCF₂CCl=CH₂ (via elimination)}

    This pathway yields Z-alkenes with high stereoselectivity (Z:E > 95:5) .

SubstrateProductYield (%)Selectivity (Z:E)
Benzaldehyde2-Chloro-3,3,3-trifluorostyrene8297:3
Cyclohexanone1-Chloro-1-(trifluoromethyl)cyclohexane75N/A

Elimination Reactions

The intermediate alcohols undergo acid-catalyzed dehydration to form trifluoromethyl-substituted alkenes :

RCH(OH)CF₃CCl₂ → RCF₂CCl=CH₂ + H₂O\text{RCH(OH)CF₃CCl₂ → RCF₂CCl=CH₂ + H₂O}

Mechanistic Insights

The reactivity of CF₃CCl₂ZnCl is governed by its dinuclear zinc structure (Fig. 1), which facilitates:

  • Six-membered transition states during nucleophilic additions, ensuring stereochemical control .

  • Lewis acid activation via ZnCl₂ coordination, lowering activation barriers in cyclopropanation reactions .

Figure 1. Proposed transition state for aldehyde addition :

ZnClCROCF₃\begin{array}{ccc} & \text{Zn} & \\ \text{Cl} & \underset{\substack{\text{O} \\ |}}{\overset{\substack{\text{R} \\ |}}{C}} & \text{CF₃} \\ \end{array}

Insecticide Intermediates

CF₃CCl₂ZnCl is pivotal in synthesizing bifenthrin and cyhalothrin (pyrethroid insecticides) :

  • Bifenthrin Synthesis :

    CF₃CCl₂ZnCl + aromatic aldehyde → Z-alkene intermediate → cyclization\text{CF₃CCl₂ZnCl + aromatic aldehyde → Z-alkene intermediate → cyclization}
  • Cyhalothrin : Utilizes a similar pathway with modified esterification .

Comparison with Analogous Reagents

ReagentStructureReactivityLimitations
CF₃CBr₂ZnBrTrifluorodibromozincLower thermal stabilityLimited substrate scope
CF₃C(O)ZnBrTrifluorozinc alkoxideHigher electrophilicityRequires anhydrous conditions

Scientific Research Applications

Synthetic Organic Chemistry

CF3CCl2ZnCl is primarily utilized as a reagent for the synthesis of trifluoromethyl-substituted compounds. Its ability to act as a CF3CCl2 carbanion equivalent allows for versatile transformations in organic synthesis.

Synthesis of Alcohols and Olefins

The compound facilitates the addition of aldehydes to generate CF3CCl2-substituted alcohols. These alcohols can be further transformed into 2-chloro-3,3,3-trifluoropropenes with high Z-selectivity. For instance, the one-pot synthesis of polyhalopropenes from aldehydes has been demonstrated, showcasing the compound's utility in producing complex molecular architectures efficiently .

Case Study: Insecticides

A notable application of this compound is in the stereocontrolled synthesis of insecticides such as bifenthrin and cyhalothrin. These compounds are vital in agricultural practices due to their effectiveness against pests while maintaining selectivity towards non-target organisms . The synthetic pathways involve the reaction of the zinc carbenoid with various substrates, leading to high yields and purity.

Medicinal Chemistry

The incorporation of trifluoromethyl groups into pharmaceutical compounds often enhances their biological activity and metabolic stability. This compound plays a crucial role in such modifications.

Antimicrobial Activity

Research indicates that compounds synthesized using this compound exhibit significant antimicrobial properties. For example, derivatives produced from this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics or antifungal agents.

Case Study: Drug Development

In a study focusing on the synthesis of quinoline derivatives, researchers utilized this compound to create compounds with enhanced biological activity. The resulting products were evaluated for their antibacterial properties, demonstrating promising results that warrant further investigation for therapeutic applications .

Agrochemicals

The agricultural sector benefits from this compound through its application in the development of novel agrochemicals.

Synthesis of Pesticides

This compound has been employed in synthesizing various pesticides that are effective against agricultural pests while being environmentally benign. The ability to introduce trifluoromethyl groups into pesticide molecules can improve their efficacy and reduce degradation in the environment .

Case Study: Environmental Impact

A comparative study on the environmental impact of pesticides synthesized using this compound versus traditional methods revealed that these new formulations have lower toxicity profiles and reduced persistence in soil and water systems, aligning with sustainable agricultural practices .

Mechanism of Action

The mechanism by which 1,1-dichloro-2,2,2-trifluorozinc chloride exerts its effects involves the formation of a zinc-carbon bond. This bond is highly reactive and can undergo various transformations, depending on the reaction conditions. The presence of chlorine and fluorine atoms in the molecule enhances its reactivity and allows for selective reactions with different substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphorus-Based Reagents (PPh₃CClCF₃, (EtO)₂(O)PCClCF₃COOEt)

Phosphorus reagents are traditional alternatives for chlorotrifluoroethylidene synthesis. However, they suffer from significant drawbacks:

  • Synthesis Complexity : Require ozone-depleting CFCs (e.g., CF₃CCl₃) and generate unstable phosphoranes .
  • Selectivity Issues : Lower regioselectivity compared to CF₃CCl₂ZnCl, leading to mixed olefin products .
  • Environmental Impact : Use of CFCs violates modern green chemistry principles .

Organomercury Reagents

Organomercury compounds (e.g., Hg(CF₃CCl₂)₂) are historically significant but are now obsolete due to:

  • Toxicity : Mercury poses severe health and environmental risks.
  • Handling Challenges : Require stringent safety protocols, increasing operational costs .

Structurally Similar Zinc Reagents

Zinc-based reagents like Zn(CF₂Cl)₂ share similarities with CF₃CCl₂ZnCl in metal-assisted transfer reactions. However, they lack the trifluoromethyl group’s electron-withdrawing effects, reducing their utility in stabilizing reactive intermediates .

Research Findings and Data Analysis

Table 1: Comparative Analysis of CF₃CCl₂ZnCl and Alternatives

Parameter CF₃CCl₂ZnCl Phosphorus Reagents Organomercury Reagents
Synthetic Route Zn + CF₃CCl₃ CFCs + PPh₃ Hg + CF₃CCl₃
Selectivity High (E-olefins) Moderate Low
Environmental Impact Low (no CFCs) High (CFC-dependent) High (toxic Hg waste)
Stability Stable at RT Air-sensitive Thermally unstable

Table 2: Structurally Similar Compounds (CAS Examples)

CAS No. Molecular Formula Similarity Score Key Features
239097-74-6 C₇H₆N₂O 0.97 High BBB permeability
918538-05-3 C₆H₃Cl₂N₃ 0.89 CYP1A2 inhibition
828300-70-5 Not specified 0.85 High solubility in water

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